molecular formula C20H20N6OS B2696732 N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide CAS No. 2034581-74-1

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

Cat. No.: B2696732
CAS No.: 2034581-74-1
M. Wt: 392.48
InChI Key: SRSGUPLAXNDJGC-UHFFFAOYSA-N
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Description

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C20H20N6OS and its molecular weight is 392.48. The purity is usually 95%.
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Biological Activity

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a complex organic compound characterized by its unique structural features, which include an imidazo[2,1-b]thiazole ring and a pyrimidine moiety. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

Molecular Structure

The molecular formula of this compound is C20H23N5OSC_{20}H_{23}N_5OS. The compound features:

  • An imidazo[2,1-b]thiazole ring known for its pharmacological significance.
  • A pyrimidine ring that contributes to its biological activity.
PropertyValue
Molecular Weight395.48 g/mol
CAS NumberNot specified
IUPAC NameThis compound

Antimicrobial Activity

Research indicates that compounds containing imidazo[2,1-b]thiazole and pyrimidinone structures exhibit significant antimicrobial properties . For instance:

  • Antibacterial and Antifungal Effects : Derivatives of imidazo[2,1-b]thiazole have shown potent antibacterial and antifungal activities. The presence of the pyrimidinone group may enhance these effects by facilitating interactions with biological targets such as enzymes or receptors .

Anticancer Properties

The compound's potential in oncology is notable:

  • Cell Proliferation Inhibition : Studies have demonstrated that similar compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For example, derivatives of imidazo[2,1-b]thiazole have been shown to significantly reduce the viability of cancer cells .

Case Study: In Vivo Antitumor Activity

In a study involving human colon adenocarcinoma xenografts in nude mice:

  • Compound 3f , a derivative related to this compound, exhibited a 58% reduction in tumor growth , outperforming the reference compound CA-4 . This suggests that the compound may possess significant antitumor activity.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Interaction : Interaction studies indicate that the compound may bind to specific enzymes or receptors involved in disease processes. Techniques such as molecular docking simulations are utilized to predict these interactions .

Structure-Activity Relationship (SAR)

The structure of this compound suggests that modifications to its structure can significantly influence its biological activity:

Compound NameStructural FeaturesBiological Activity
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(2-methoxyphenyl)acetamideSimilar imidazo[2,1-b]thiazole ring; methoxy substitutionAntimicrobial activity
Ethyl 2-isopropyl-amino-6-methyl-8-oxo-3-phenyl-furo[2,3-d][1,2,4]triazolo[1,5-a]pyrimidineFused triazolo-pyrimidine structure; different heterocyclic compositionAnticancer properties
5-chloro-N4-[dimethylphosphoryl]-N2-{methoxy-[4-(4-methylpiperazin-1-YL)piperidin]}pyrimidineContains chlorinated pyrimidine; distinct pharmacophoreAnticancer activity

Properties

IUPAC Name

N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-6-pyrrolidin-1-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6OS/c27-19(16-11-18(22-13-21-16)25-6-1-2-7-25)23-15-5-3-4-14(10-15)17-12-26-8-9-28-20(26)24-17/h3-5,10-13H,1-2,6-9H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSGUPLAXNDJGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC(=C2)C(=O)NC3=CC=CC(=C3)C4=CN5CCSC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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